molecular formula C17H28ClNO2 B13448755 D,L-Venlafaxine-d11 Hydrochloride (Major)

D,L-Venlafaxine-d11 Hydrochloride (Major)

Cat. No.: B13448755
M. Wt: 324.9 g/mol
InChI Key: QYRYFNHXARDNFZ-ZCMOQPESSA-N
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Description

D,L-Venlafaxine-d11 Hydrochloride (Major): is a deuterium-labeled version of venlafaxine hydrochloride, a well-known antidepressant. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of venlafaxine. The deuterium labeling allows for precise tracking and analysis in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-Venlafaxine-d11 Hydrochloride involves the incorporation of deuterium atoms into the venlafaxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the intermediate compounds, followed by the final step of hydrochloride salt formation .

Industrial Production Methods: Industrial production of D,L-Venlafaxine-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: D,L-Venlafaxine-d11 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D,L-Venlafaxine-d11 Hydrochloride can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

D,L-Venlafaxine-d11 Hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

D,L-Venlafaxine-d11 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .

Comparison with Similar Compounds

Uniqueness: D,L-Venlafaxine-d11 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research settings. The incorporation of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, facilitating detailed pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C17H28ClNO2

Molecular Weight

324.9 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2,16D;

InChI Key

QYRYFNHXARDNFZ-ZCMOQPESSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Origin of Product

United States

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